Diacetyldithiol
Overview
Description
Diacetyldithiol (DADT) is a sulfur-containing compound that has been widely used in scientific research due to its unique properties. It is a small molecule with a molecular weight of 132.22 g/mol, and its chemical formula is C4H6S2O2. DADT has a strong smell and is highly reactive, making it an excellent reagent for various chemical reactions.
Mechanism of Action
Diacetyldithiol has a unique mechanism of action that makes it an excellent reagent for various chemical reactions. It acts as a thiol and can react with various electrophiles, including alkyl halides, acyl halides, and epoxides. This compound can also act as a reducing agent and can reduce various functional groups, including carbonyls and nitro groups.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antiviral and antimicrobial properties.
Advantages and Limitations for Lab Experiments
Diacetyldithiol has several advantages for use in lab experiments. It is a highly reactive molecule and can be used as a reagent in various chemical reactions. This compound is also relatively inexpensive and easy to synthesize. However, this compound has several limitations. It has a strong smell and can be toxic if ingested or inhaled. Additionally, this compound is highly reactive and can react with other chemicals in the lab, making it difficult to handle.
Future Directions
There are several future directions for the use of Diacetyldithiol in scientific research. One potential application is in the synthesis of new polymers with unique properties. This compound could also be used in the preparation of new metal complexes with enhanced catalytic activity. Additionally, this compound could be used in the modification of surfaces to create new materials with unique properties. Finally, this compound could be used in the synthesis of new nanoparticles with enhanced properties for use in various applications.
Scientific Research Applications
Diacetyldithiol has been widely used in scientific research due to its unique properties. It has been used as a reagent in various chemical reactions, including the synthesis of polymers, the preparation of metal complexes, and the modification of surfaces. This compound has also been used as a reducing agent in the synthesis of nanoparticles.
properties
IUPAC Name |
S-acetylsulfanyl ethanethioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S2/c1-3(5)7-8-4(2)6/h1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOYYOQOGAZUHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SSC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
592-22-3 | |
Record name | Diacetyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=592-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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